An In-depth Technical Guide to 1H-Indazole-7-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1H-Indazole-7-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1H-indazole-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its fundamental properties, spectroscopic profile, synthesis, and reactivity, with a focus on its applications in the development of novel therapeutic agents.
Molecular and Physicochemical Properties
1H-indazole-7-carbaldehyde is a bicyclic heteroaromatic compound featuring an indazole core with a carbaldehyde group at the 7-position. The indazole moiety, a fusion of benzene and pyrazole rings, is a recognized pharmacophore present in numerous biologically active compounds.
Table 1: Core Properties of 1H-Indazole-7-carbaldehyde
| Property | Value | Reference |
| CAS Number | 312746-72-8 | [1] |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Solubility and Melting Point:
Spectroscopic Profile
A thorough understanding of the spectroscopic characteristics of 1H-indazole-7-carbaldehyde is crucial for its identification and characterization in research and development settings. While specific experimental spectra for this compound are not available in the search results, we can predict the key spectroscopic features based on the analysis of closely related indazole derivatives.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring system and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbaldehyde group and the electronic environment of the bicyclic system.
Table 2: Predicted ¹H NMR Chemical Shifts for 1H-Indazole-7-carbaldehyde (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~10.0 | s | - |
| Indazole-H (positions 3, 4, 5, 6) | 7.0 - 8.5 | m | - |
| N-H | ~13.0 | br s | - |
¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic downfield chemical shift.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1H-Indazole-7-carbaldehyde (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (aldehyde) | ~190 |
| Aromatic Carbons | 110 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum of 1H-indazole-7-carbaldehyde will exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Predicted Key IR Absorption Bands for 1H-Indazole-7-carbaldehyde
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~1680 | C=O stretch (aldehyde) |
| ~1600, 1480 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 1H-indazole-7-carbaldehyde. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₈H₆N₂O. The fragmentation pattern in the mass spectrum would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the indazole ring.[6]
Synthesis and Reactivity
Synthetic Approach
While a specific, detailed synthesis protocol for 1H-indazole-7-carbaldehyde was not found, a plausible synthetic route can be inferred from the synthesis of the related compound, 7-methyl-1H-indazole-3-carboxaldehyde, which starts from 7-methyl-indole.[7] A similar strategy, starting from indole-7-carbaldehyde, could potentially be employed.
A general and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles in a mildly acidic environment.[4][8] This transformation proceeds through a multi-step pathway involving the formation of an oxime intermediate, followed by ring opening and subsequent ring closure to form the indazole-3-carboxaldehyde.
Experimental Workflow for a Plausible Synthesis:
Caption: Plausible synthetic workflow for 1H-indazole-7-carbaldehyde.
Detailed Protocol (Hypothetical):
-
Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in a mixture of deionized water and an appropriate organic solvent (e.g., DMF) and cool to 0°C in an ice bath.
-
Acidification: Slowly add a solution of hydrochloric acid (HCl) to the cooled sodium nitrite solution while maintaining the temperature at 0°C.
-
Addition of Starting Material: Prepare a solution of indole-7-carbaldehyde in a suitable solvent and add it dropwise to the nitrosating mixture at 0°C over a period of several hours using a syringe pump.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1H-indazole-7-carbaldehyde.
Chemical Reactivity
The chemical reactivity of 1H-indazole-7-carbaldehyde is dictated by its two primary functional groups: the indazole ring and the carbaldehyde group.
-
Indazole Ring: The indazole ring system can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.[9] The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
-
Carbaldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Oxidation: to the corresponding carboxylic acid.
-
Reduction: to the primary alcohol.
-
Reductive Amination: to form various secondary and tertiary amines.
-
Wittig Reaction and related olefination reactions: to form alkenes.
-
Condensation Reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.
-
Applications in Drug Discovery and Materials Science
1H-indazole-7-carbaldehyde serves as a valuable intermediate in the synthesis of a diverse range of compounds with important applications.
-
Pharmaceuticals: The indazole scaffold is a key component of numerous drugs, particularly in the fields of oncology and inflammation.[10][11][12] 1H-indazole-7-carbaldehyde is a building block for the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[2] Its derivatives are being investigated as kinase inhibitors and for their potential in treating neurological disorders.[2]
-
Fluorescent Probes: This compound is utilized in the creation of fluorescent probes for biological imaging.[2] These probes enable researchers to visualize cellular processes in real-time, contributing to a deeper understanding of cellular functions.
-
Materials Science: 1H-indazole-7-carbaldehyde finds applications in the development of novel materials, such as polymers and organic light-emitting diodes (OLEDs).[2]
Potential Signaling Pathway Involvement:
Derivatives of 1H-indazole-7-carbaldehyde, particularly those developed as kinase inhibitors, could potentially modulate various signaling pathways implicated in diseases like cancer.
Caption: Potential inhibition of a kinase signaling pathway by a derivative of 1H-indazole-7-carbaldehyde.
Safety and Handling
1H-indazole-7-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1H-indazole-7-carbaldehyde is a versatile and valuable building block for researchers in medicinal chemistry, drug discovery, and materials science. Its unique combination of a biologically relevant indazole core and a reactive carbaldehyde functionality provides a platform for the synthesis of a wide array of novel compounds with significant therapeutic and technological potential. This guide has provided a comprehensive overview of its fundamental properties, spectroscopic profile, synthesis, reactivity, and applications, serving as a valuable resource for the scientific community.
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